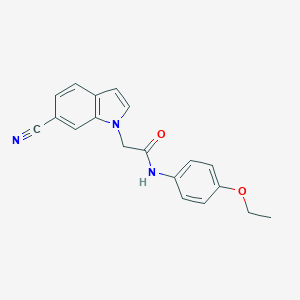amino]acetamide](/img/structure/B296217.png)
N-(3-chloro-2-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide, also known as CMMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. CMMS is a sulfonamide derivative that has been shown to have promising effects in the treatment of various diseases, including cancer and inflammatory disorders.
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. By inhibiting HDACs, this compound can induce apoptosis and suppress tumor cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory and immunomodulatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, this compound has been shown to modulate immune responses by regulating the activity of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(3-chloro-2-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide in lab experiments is its high potency and selectivity. This compound has been shown to have high efficacy in inhibiting cancer cell growth and suppressing inflammation, making it a promising compound for further research. However, one limitation of this compound is its potential toxicity, which may limit its clinical applications.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-2-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide. One area of interest is the development of more potent and selective analogs of this compound that can be used in clinical applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various diseases. Finally, more research is needed to evaluate the safety and toxicity of this compound in preclinical and clinical studies.
Synthesemethoden
The synthesis of N-(3-chloro-2-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide involves several steps, including the reaction of 3-chloro-2-methylphenylamine with 4-methoxy-3-methylbenzenesulfonyl chloride to form the intermediate compound. This intermediate is then reacted with N-methylglycine methyl ester to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide has been extensively studied in various medical research fields, including cancer research, inflammation, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor cell proliferation. Inflammation and immunology research have also shown that this compound has anti-inflammatory effects and can modulate immune responses.
Eigenschaften
Molekularformel |
C18H21ClN2O4S |
|---|---|
Molekulargewicht |
396.9 g/mol |
IUPAC-Name |
N-(3-chloro-2-methylphenyl)-2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]acetamide |
InChI |
InChI=1S/C18H21ClN2O4S/c1-12-10-14(8-9-17(12)25-4)26(23,24)21(3)11-18(22)20-16-7-5-6-15(19)13(16)2/h5-10H,11H2,1-4H3,(H,20,22) |
InChI-Schlüssel |
NWLYCCNHQOOHOD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NC2=C(C(=CC=C2)Cl)C)OC |
Kanonische SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NC2=C(C(=CC=C2)Cl)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B296135.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B296141.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B296143.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B296144.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B296145.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B296146.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide](/img/structure/B296147.png)

![methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B296152.png)


![3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide](/img/structure/B296156.png)
![4-[allyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B296157.png)
